

Leucettinib-92: A Technical Guide to its Inhibition of Cyclin D1 Phosphorylation

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Compound of Interest

Compound Name: *Leucettinib-92*

Cat. No.: *B12382337*

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Executive Summary

Leucettinib-92 is a potent inhibitor of the DYRK/CLK kinase family, with significant activity against DYRK1A. This technical guide provides an in-depth overview of the mechanism by which **Leucettinib-92** inhibits the phosphorylation of Cyclin D1, a key regulator of cell cycle progression. Through its interaction with DYRK1A, **Leucettinib-92** prevents the phosphorylation of Cyclin D1 at the Threonine 286 (Thr286) residue, a critical step that marks the protein for proteasomal degradation. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data: Kinase Inhibition Profile of Leucettinib-92 and Analogs

Leucettinib-92 and its analogs, such as Leucettinib-21, have been extensively characterized for their inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high affinity for DYRK1A.

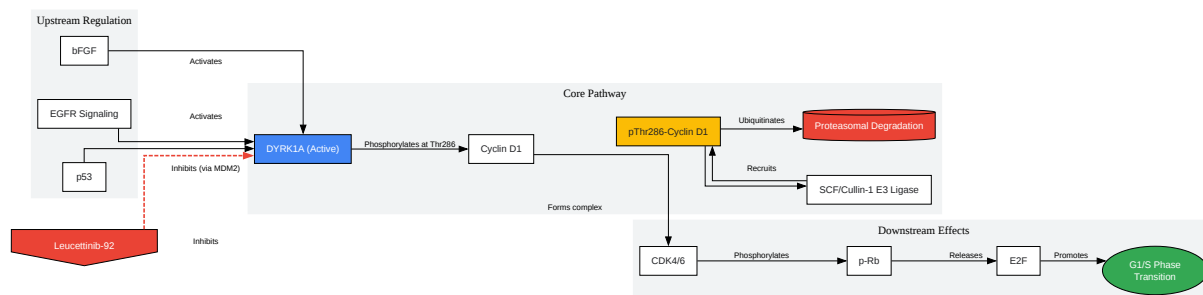
Compound	Target Kinase	IC50 (nM)	Reference
Leucettinib-92	DYRK1A	1.2	[1]
DYRK1B	1.8	[1]	
DYRK3	19.3	[1]	
CLK2	0.6	[1]	
Leucettinib-21	DYRK1A	2.4	[2]
DYRK1B	6.7	[2]	
CLK1	11.8	[2]	
CLK4	5	[2]	

Note: Data for the closely related compound Leucettinib-21 is included for comparative purposes and to highlight the consistent potent inhibition of DYRK1A within the Leucettinib family.

Cellular assays have confirmed that Leucettinibs inhibit the phosphorylation of DYRK1A substrates, including Cyclin D1 at Thr286.[\[2\]](#)

Signaling Pathway: DYRK1A-Mediated Cyclin D1 Regulation

DYRK1A plays a crucial role in cell cycle control by directly phosphorylating Cyclin D1. This phosphorylation event is a key step in the regulation of Cyclin D1 stability and, consequently, the G1/S phase transition of the cell cycle.



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Caption: DYRK1A signaling pathway leading to Cyclin D1 degradation and its inhibition by **Leucettinib-92**.

Experimental Protocols

Western Blotting for Phospho-Cyclin D1 (Thr286)

This protocol outlines the procedure for detecting changes in Cyclin D1 phosphorylation at Thr286 in response to **Leucettinib-92** treatment.

Materials:

- Cell Line: SH-SY5Y neuroblastoma cells (or other relevant cell line)

- Treatment: **Leucettinib-92** (dissolved in DMSO), vehicle control (DMSO)
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
- Primary Antibodies:
 - Rabbit anti-phospho-Cyclin D1 (Thr286)
 - Mouse anti-Cyclin D1 (total)
 - Mouse anti-GAPDH or β -actin (loading control)
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG
 - HRP-conjugated goat anti-mouse IgG
- Detection Reagent: Enhanced chemiluminescence (ECL) substrate
- Other: SDS-PAGE gels, PVDF membranes, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Procedure:

- Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere overnight. Treat cells with varying concentrations of **Leucettinib-92** or vehicle for the desired time period (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 7.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities using image analysis software and normalize phospho-Cyclin D1 and total Cyclin D1 levels to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following treatment with **Leucettinib-92**.

Materials:

- Cell Line: As per Western Blotting
- Treatment: **Leucettinib-92**, vehicle control
- Reagents:
 - Phosphate-buffered saline (PBS)
 - 70% cold ethanol
 - Propidium Iodide (PI) staining solution (containing RNase A)

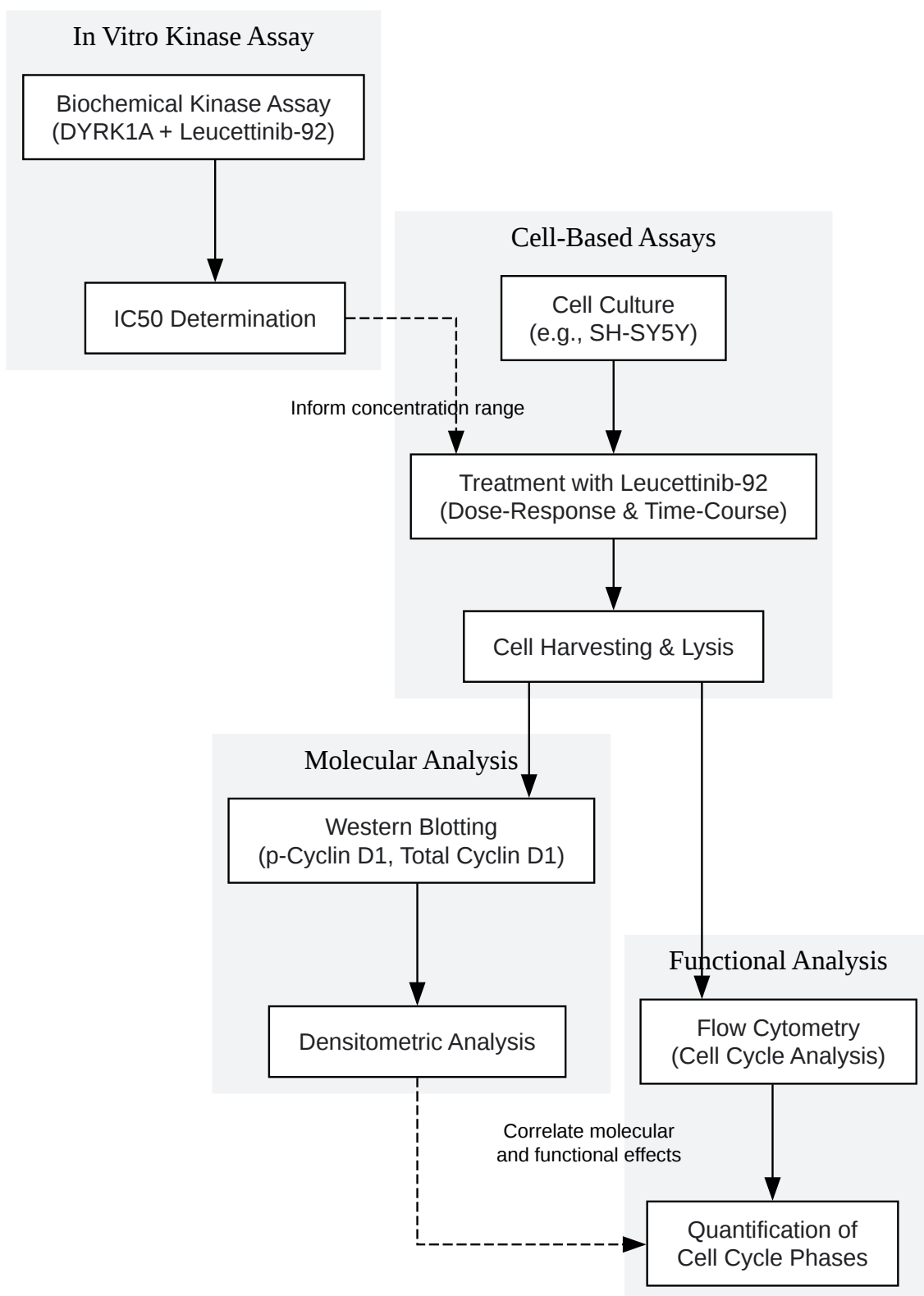
Procedure:

- Cell Culture and Treatment: Treat cells with **Leucettinib-92** or vehicle as described above.

- Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
- Fixation: Resuspend the cell pellet in ice-cold PBS, and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize the effect of **Leucettinib-92** on Cyclin D1 phosphorylation and cell cycle progression.



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Caption: A typical experimental workflow for characterizing **Leucettinib-92**'s effects.

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References

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